

N-Allyloxyphthalimide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Allyloxyphthalimide*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allyloxyphthalimide, a versatile derivative of N-hydroxyphthalimide, has emerged as a significant building block in modern organic synthesis. This technical guide provides an in-depth overview of its discovery, historical development, and key synthetic methodologies. It details established and contemporary experimental protocols, presents quantifiable data in a structured format, and explores its primary application as a precursor to alkoxy radicals for various chemical transformations. While the broader class of phthalimide derivatives exhibits significant biological activities, specific data on **N-Allyloxyphthalimide** in drug development and signaling pathways remains an area for future exploration.

Introduction and Historical Context

N-Allyloxyphthalimide, systematically named 2-(allyloxy)-1H-isoindole-1,3(2H)-dione, belongs to the class of N-alkoxyphthalimides. These compounds are primarily recognized for their role as stable and convenient precursors for the generation of alkoxy radicals under mild conditions. While a definitive "discovery" paper pinpointing the first synthesis of **N-Allyloxyphthalimide** is not readily apparent in a singular source, its origins are rooted in the broader exploration of N-hydroxyphthalimide chemistry.

Key historical context for the synthesis of related N-alkoxyphthalimides can be traced back to the works of:

- J. Bompart et al. (1988): Research in the European Journal of Medicinal Chemistry laid some of the groundwork for the synthesis of related phthalimide derivatives.
- J. N. Kim et al. (1992): Work published in Synthetic Communications further expanded the synthetic routes to N-alkoxyphthalimides.
- P. Gong et al. (2001): Their publication in Shenyang Yaoke Daxue Xuebao also contributed to the understanding of these compounds.[1]

The Kim group, in 1998, introduced N-alkoxyphthalimides as significantly more stable precursors for alkoxy radicals compared to earlier reagents.[2] This development was pivotal in expanding their utility in organic synthesis.

Physicochemical Properties and Spectroscopic Data

N-Allyloxyphthalimide is a white to light yellow crystalline solid.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **N-Allyloxyphthalimide**

Property	Value	Reference
CAS Number	39020-79-6	[1][4]
Molecular Formula	C ₁₁ H ₉ NO ₃	[1]
Molecular Weight	203.2 g/mol	[4]
Melting Point	60 °C	[3]
Physical Form	Solid	[4]
Purity	98%	[4]
Storage	Sealed in dry, room temperature	[4]
InChI Key	XVKREICBUWCANY-UHFFFAOYSA-N	[4]

Spectroscopic data is crucial for the characterization of **N-Allyloxyphthalimide** and its derivatives. While a comprehensive public database of spectra for the parent compound is not readily available, recent literature on its synthesis provides detailed characterization for various analogs. Table 2 summarizes representative spectroscopic data for **N-allyloxyphthalimide** derivatives from a recent electrochemical synthesis study.

Table 2: Spectroscopic Data for Representative **N-Allyloxyphthalimide** Derivatives

Derivative	¹ H NMR (CDCl ₃ , 300 MHz) δ (ppm)	¹³ C NMR (CDCl ₃ , 75 MHz) δ (ppm)	HRMS (ESI) m/z
2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione	7.91–7.66 (m, 4H), 6.17–5.99 (m, 1H), 5.98–5.85 (m, 1H), 4.73 (d, J = 5.0 Hz, 1H), 2.25–2.07 (m, 1H), 2.06–1.89 (m, 2H), 1.89–1.74 (m, 1H), 1.68–1.51 (m, 1H)	166.1, 135.1, 134.5, 129.9, 124.0, 123.5, 81.5, 78.7, 27.4, 25.3, 18.3	[M+H] ⁺ calcd for C ₁₄ H ₁₃ NO ₃ 244.0968; found 244.0966
2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione	7.88–7.77 (m, 2H), 7.76–7.66 (m, 2H), 5.90–5.79 (m, 1H), 5.78–5.65 (m, 1H), 5.34–5.20 (m, 1H), 2.25–1.97 (m, 3H), 1.77, 1.29 (m, 7H)	164.3, 134.5, 132.3, 130.3, 129.1, 123.6, 85.5, 33.8, 29.0, 26.5, 26.1, 23.6	[M+H] ⁺ calcd for C ₁₆ H ₁₇ NO ₃ 272.1281; found 272.1274
2-(Hex-1-en-3-yloxy)isoindoline-1,3-dione	7.81–7.68 (m, 4H), 5.96–5.81 (m, 1H), 5.22–5.11 (m, 2H), 4.63 (dt, J ₁ = 9.3 Hz, J ₂ = 6.7 Hz, 1H), 1.98–1.82 (m, 1H), 1.72–1.57 (m, 1H), 1.54–1.40 (m, 2H), 0.97 (t, J = 7.3 Hz, 3H)	164.1, 136.5, 134.4, 129.0, 123.5, 121.2, 89.4, 35.2, 18.5, 14.0	[M+Na] ⁺ calcd for C ₁₄ H ₁₅ NO ₃ 268.0944; found 268.0933

Source: Paveliev, S. A., et al. (2024). ACS Omega.[5]

Synthesis and Experimental Protocols

The synthesis of **N-Allyloxypthalimide** and its analogs has evolved, with several methods being established.

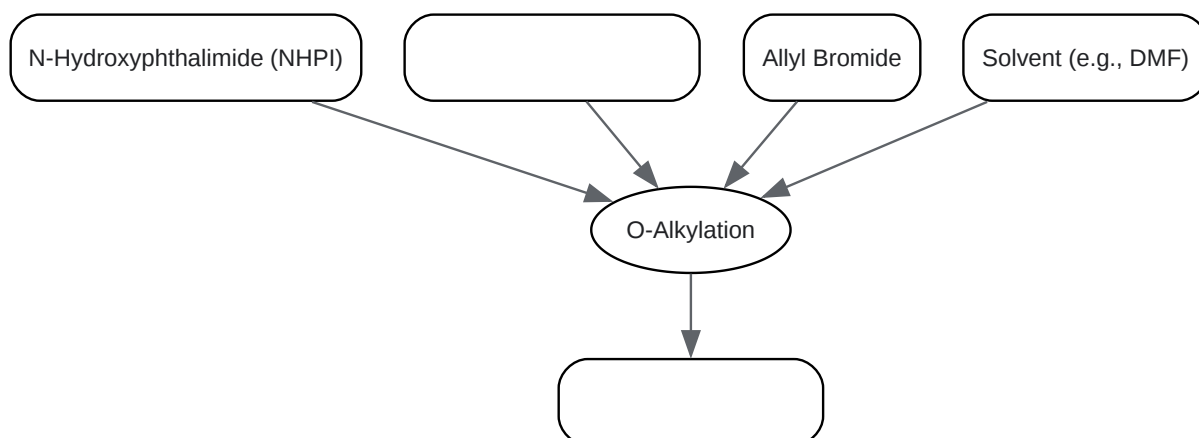
Traditional Synthesis: O-Alkylation of N-Hydroxyphthalimide

The most common and historically significant method for preparing **N-Allyloxyphthalimide** is the O-alkylation of N-hydroxyphthalimide with an allyl halide (e.g., allyl bromide). This reaction is typically carried out in the presence of a base.

Experimental Protocol:

- **Materials:** N-hydroxyphthalimide (NHPI), allyl bromide, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).
- **Procedure:** a. Dissolve N-hydroxyphthalimide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. b. Add the base portion-wise to the solution at room temperature. c. Stir the mixture for a predetermined time to allow for the formation of the N-hydroxyphthalimide salt. d. Add allyl bromide dropwise to the reaction mixture. e. Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC). f. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product. g. Filter the crude product, wash it with water, and dry it. h. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure **N-Allyloxyphthalimide**.

Logical Relationship of Traditional Synthesis



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Caption: O-Alkylation of N-Hydroxyphthalimide.

Modern Synthesis: Electrochemically Induced Cross-Dehydrogenative Coupling

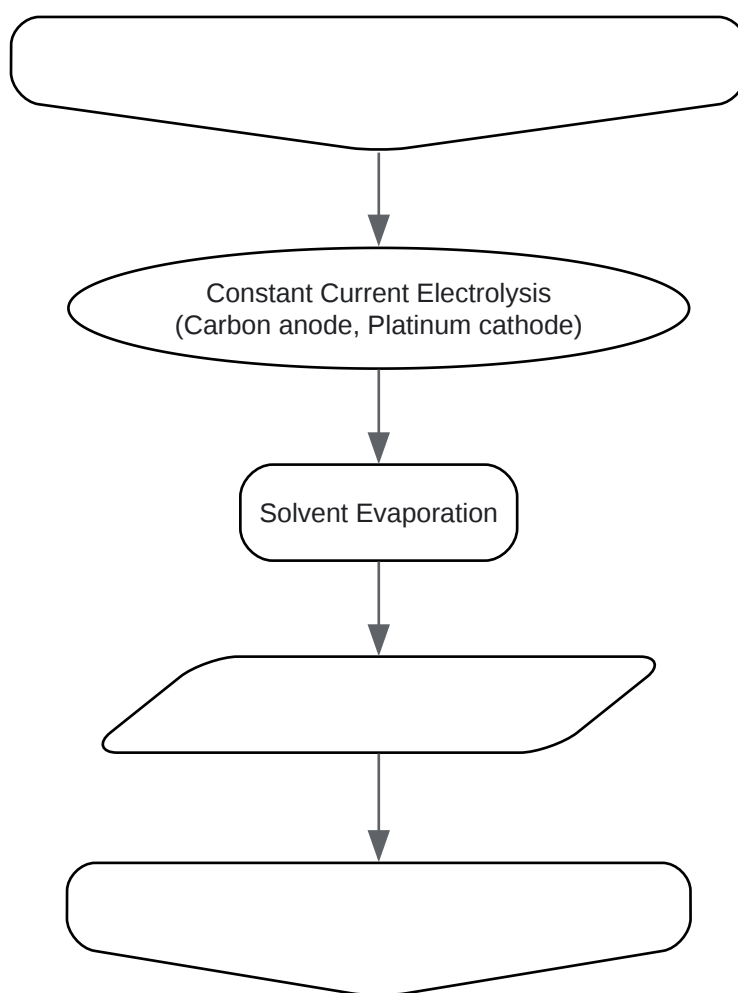
A recent advancement in the synthesis of **N-allyloxyphthalimides** involves an electrochemically induced reaction between alkenes with an allylic hydrogen atom and N-hydroxyphthalimide.[3][6] This method avoids pre-functionalized starting materials and aligns with green chemistry principles.[3][6]

Experimental Protocol (General Procedure):

- Materials: Alkene (e.g., cyclohexene), N-hydroxyphthalimide (NHPI), pyridinium perchlorate ([PyH]ClO₄) as a supporting electrolyte, pyridine as a base, and acetonitrile (MeCN) as the solvent.[3][6]
- Apparatus: An undivided electrochemical cell equipped with a carbon felt anode and a platinum cathode.[3][6]
- Procedure: a. Charge the undivided electrochemical cell with the alkene, N-hydroxyphthalimide, pyridinium perchlorate, pyridine, and acetonitrile. b. Conduct constant current electrolysis under an inert atmosphere (e.g., argon). c. Monitor the reaction progress until the starting material is consumed. d. After the electrolysis, evaporate the solvent under reduced pressure. e. Purify the residue by column chromatography on silica gel to isolate the desired **N-allyloxyphthalimide** derivative.

Yields for this method are reported to be in the range of 53-79%.[3]

Experimental Workflow for Electrochemical Synthesis



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Caption: Electrochemical Synthesis Workflow.

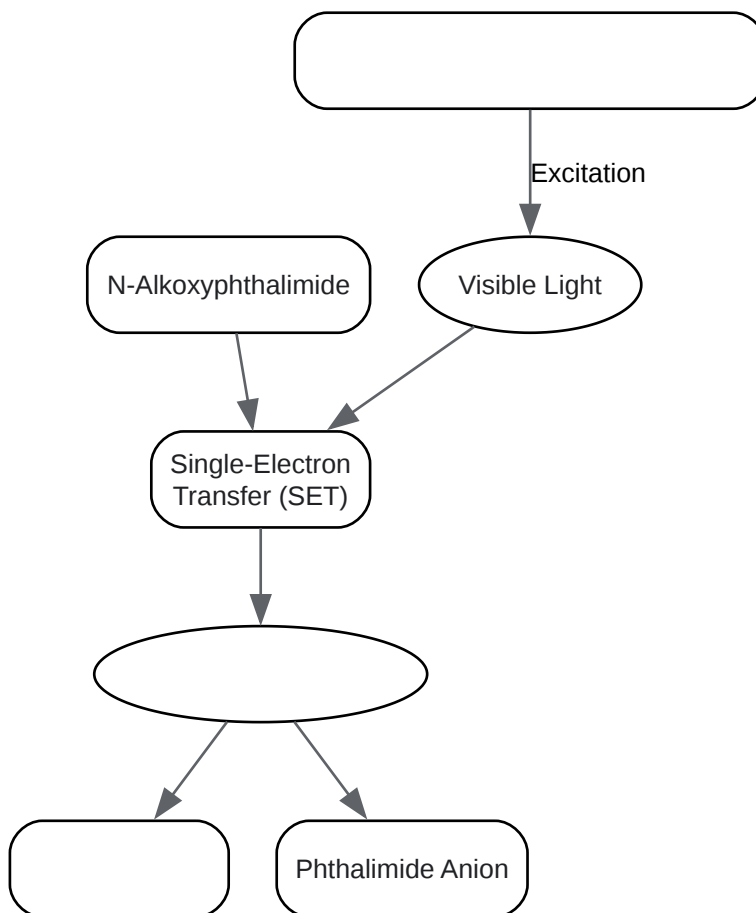
Mechanism of Action and Applications in Synthesis

The primary utility of **N-Allyloxyphthalimide** and its analogs stems from their ability to serve as precursors to alkoxy radicals. The relatively weak N-O bond can be cleaved under various conditions to generate these highly reactive intermediates.

Generation of Alkoxy Radicals

The generation of alkoxy radicals from N-alkoxyphthalimides can be initiated through single-electron reduction, often facilitated by photoredox catalysis.^[7] This process involves the cleavage of the N-O bond, releasing the alkoxy radical and a stable phthalimide anion.

Signaling Pathway for Alkoxy Radical Generation



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Caption: Photocatalytic Generation of Alkoxy Radicals.

Synthetic Applications

Once generated, the alkoxy radicals can participate in a variety of synthetic transformations, including:

- **Hydrogen Atom Transfer (HAT):** The alkoxy radical can abstract a hydrogen atom from a suitable donor, leading to the formation of an alcohol and a new radical species.
- **β -Scission:** The alkoxy radical can undergo fragmentation to generate a carbon-centered radical and a carbonyl compound.

- Addition to Unsaturated Bonds: Alkoxy radicals can add across double or triple bonds, initiating further reactions.

These applications make **N-Allyloxyphthalimide** a valuable tool for the construction of complex organic molecules.[1]

Role in Drug Development and Biological Activity

The isoindoline-1,3-dione core, of which **N-Allyloxyphthalimide** is a derivative, is a recognized pharmacophore present in several clinically used drugs, including thalidomide and its analogs. [5] Derivatives of isoindoline-1,3-dione have been reported to exhibit a wide range of biological activities, such as:

- Anti-inflammatory and Analgesic Effects[5][8]
- Anticancer Properties[4]
- Inhibition of Acetylcholinesterase and Butyrylcholinesterase[9]

However, to date, there is a lack of specific published research detailing the biological activity, signaling pathway modulation, or direct application of **N-Allyloxyphthalimide** in drug development programs. Its primary role remains that of a synthetic intermediate. The biological properties of the broader class of isoindoline-1,3-diones suggest that **N-Allyloxyphthalimide** could be a starting point for the design of new therapeutic agents, but this potential is yet to be explored.

Conclusion

N-Allyloxyphthalimide is a well-established and synthetically valuable compound, primarily utilized as a stable and efficient precursor for alkoxy radicals. The recent development of electrochemical synthetic methods offers a greener and more atom-economical route to this important intermediate. While the core phthalimide structure is of significant interest in medicinal chemistry, the specific biological activities and therapeutic potential of **N-Allyloxyphthalimide** remain largely uninvestigated. This presents an opportunity for future research to explore its potential applications in drug discovery and development, building upon the rich biological profile of the broader phthalimide family.

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